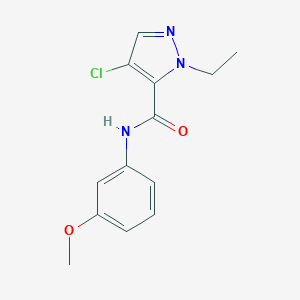
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-26401 and is known for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CEP-26401 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, CEP-26401 can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-26401 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CEP-26401 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, CEP-26401 has been extensively studied, and its effects have been well-documented. However, one limitation of using CEP-26401 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CEP-26401. One potential area of research is the development of new derivatives of CEP-26401 that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential therapeutic applications. Furthermore, the safety and toxicity of CEP-26401 need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, CEP-26401 is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEP-26401 have been discussed in this paper. Further research is needed to fully understand the potential of CEP-26401 as a therapeutic agent.
Synthesemethoden
The synthesis of CEP-26401 involves several steps, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethoxy-1-(3-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
CEP-26401 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H14ClN3O2 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
4-chloro-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
WNPNAYKNHRBPDK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)

methanone](/img/structure/B213901.png)

![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)

![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)



![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)